![molecular formula C12H15BrN2O3 B3316280 2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid CAS No. 953726-14-2](/img/structure/B3316280.png)
2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid
Overview
Description
“2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid” is a chemical compound with the CAS Number: 953726-14-2 . It has a molecular weight of 315.17 . The IUPAC name for this compound is N-{[(3-bromobenzyl)amino]carbonyl}-2-methylalanine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrN2O3/c1-12(2,10(16)17)15-11(18)14-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Chemical Synthesis and Methodology Development
Research in the synthesis of brominated and fluorinated biphenyls, such as 2-Fluoro-4-bromobiphenyl , indicates advancements in the production of key intermediates for pharmaceuticals and agrochemicals. These methodologies focus on cross-coupling reactions and diazotization processes for creating compounds with potential applications in drug synthesis and material science Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009.
Applications in Food Science
Studies on branched aldehydes , such as 2-methyl propanal, emphasize their significance in flavor formation in foods. This research underscores the biochemical pathways leading to their formation and breakdown, highlighting the potential for engineering flavor profiles in food products B. Smit, W. Engels, G. Smit, 2009.
Pharmacological Effects
Chlorogenic Acid (CGA) , a phenolic compound, demonstrates a wide range of biological and therapeutic roles, including antioxidant, antibacterial, and hepatoprotective activities. Such phenolic acids could inspire the exploration of structurally related compounds, like the subject of this inquiry, for their potential health benefits M. Naveed, Veghar Hejazi, Muhammad Abbas, A. A. Kamboh, G. J. Khan, Muhammad Shumzaid, F. Ahmad, D. Babazadeh, Xia Fangfang, Faezeh Modarresi-Ghazani, Liang Wenhua, Zhou Xiaohui, 2018.
Mechanistic Insights into Carbamoylation
The decarbamoylation process of acetylcholinesterase (AChE) with large carbamoyl groups provides valuable insights into the pharmacodynamics of carbamate inhibitors, suggesting potential applications in designing enzyme inhibitors for therapeutic use T. Rosenberry, J. Cheung, 2019.
Anticancer Potential
Research on cinnamic acid derivatives reveals their underutilized potential as traditional and modern anticancer agents. This highlights the importance of exploring structural analogues of carboxylic acids for their possible applications in cancer treatment P. De, M. Baltas, F. Bedos-Belval, 2011.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .
properties
IUPAC Name |
2-[(3-bromophenyl)methylcarbamoylamino]-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,10(16)17)15-11(18)14-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,16,17)(H2,14,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMBSINYRNZZLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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